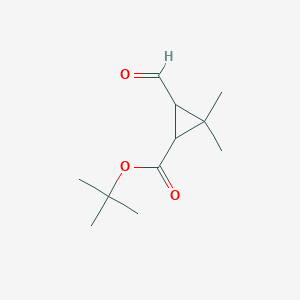

![molecular formula C8H12ClNOS B2493825 4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride CAS No. 1310421-50-1](/img/structure/B2493825.png)

4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- This compound has garnered interest in neuropharmacology due to its potential as an antipsychotic agent. Specifically, it is being investigated for its effects on dopamine and serotonin receptors, which play crucial roles in mood regulation and cognition .

- 4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride has been studied as a CFTR (cystic fibrosis transmembrane conductance regulator) potentiator. It enhances chloride ion transport across cell membranes, potentially improving lung function in CF patients .

- Researchers have explored this compound’s role as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is implicated in insulin signaling and metabolic regulation .

- Some derivatives of this compound exhibit weak anticonvulsant activity. Notably, compounds like 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran have been investigated for their potential in managing seizures .

- 4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride (CID 1067700) has been identified as a competitive inhibitor of Ras-related protein Rab-7. Rab-7 is involved in intracellular vesicle trafficking and autophagy .

Neuropharmacology and Psychiatric Disorders

Cystic Fibrosis (CF) Research

Protein Tyrosine Phosphatase (PTP) Inhibition

Anticonvulsant and Sedative Properties

Ras-Related GTPase Inhibition

Mechanism of Action

While the exact mechanism of action for “4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride” is not specified, related compounds have been studied. For instance, a compound with a similar structure, “2- (Oxalyl-Amino)-4,7-Dihydro-5h-Thieno [2,3-C]Pyran-3-Carboxylic Acid”, has been found to be a highly selective inhibitor of protein-tyrosine phosphatase 1B .

properties

IUPAC Name |

5,7-dihydro-4H-thieno[2,3-c]pyran-7-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS.ClH/c9-5-7-8-6(1-3-10-7)2-4-11-8;/h2,4,7H,1,3,5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSYVXXKGUUHSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=C1C=CS2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![N-(adamantan-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide](/img/structure/B2493753.png)

![2,4-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2493754.png)

![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2493755.png)

![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride](/img/structure/B2493759.png)

![[(4-Methoxynaphthyl)sulfonyl][3-(trifluoromethyl)phenyl]amine](/img/structure/B2493760.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2493761.png)

![3-(2-furylmethyl)-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2493762.png)

![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2493765.png)